molecular formula C16H20I3N3O7 B195374 5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide CAS No. 31127-80-7

5-(Acetylamino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide

Cat. No. B195374
CAS RN: 31127-80-7
M. Wt: 747.06 g/mol
InChI Key: BHCBLTRDEYPMFZ-UHFFFAOYSA-N
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Patent
US09403757B2

Procedure details

In the acetylation step of the industrial scale synthesis of Iohexol and Iodixanol, 5-amino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound B) is acetylated to produce 5-acetylamino-N,N′-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Compound A) using acetic anhydride as the acetylating reagent. We have now found that Compound A can be prepared from Compound B in an optimized process wherein the generation of certain impurities is significantly reduced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N:4]([C:10]1[C:11]([I:34])=[C:12]([C:26]([NH:28][CH2:29][CH:30]([OH:33])[CH2:31][OH:32])=[O:27])[C:13]([I:25])=[C:14]([C:17]([NH:19][CH2:20][CH:21]([OH:24])[CH2:22][OH:23])=[O:18])[C:15]=1[I:16])CC(O)CO)=[O:3].CC(N(C1C(I)=C(C(NCC(O)CO)=O)C(I)=C(C(NCC(O)CO)=O)C=1I)CC(O)CN(C(C)=O)C1C(I)=C(C(NCC(O)CO)=O)C(I)=C(C(NCC(O)CO)=O)C=1I)=O.NC1C(I)=C(C(NCC(O)CO)=O)C(I)=C(C=1I)C(NCC(O)CO)=O>>[C:2]([NH:4][C:10]1[C:15]([I:16])=[C:14]([C:17]([NH:19][CH2:20][CH:21]([OH:24])[CH2:22][OH:23])=[O:18])[C:13]([I:25])=[C:12]([C:11]=1[I:34])[C:26]([NH:28][CH2:29][CH:30]([OH:33])[CH2:31][OH:32])=[O:27])(=[O:3])[CH3:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)N(CC(CN(C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C=2C(=C(C(=C(C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C(=C(C(=C(C(=O)NCC(CO)O)C1I)I)C(=O)NCC(CO)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.